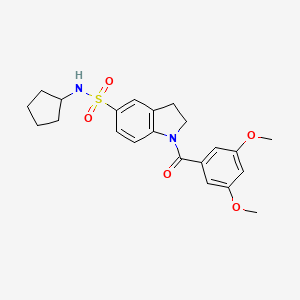

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-18-11-16(12-19(14-18)29-2)22(25)24-10-9-15-13-20(7-8-21(15)24)30(26,27)23-17-5-3-4-6-17/h7-8,11-14,17,23H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBWEBMKIMEEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indolinyl core, followed by the introduction of the sulfonyl group and the cyclopentylamino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:

3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

Other indolinyl ketones: These compounds share the indolinyl core but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct properties and applications.

Biological Activity

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 898657-91-5

- Molecular Formula : C22H26N2O5S

- Molecular Weight : 430.52 g/mol

The compound features a sulfonamide group, which is often associated with antibacterial activity, alongside an indole structure that may contribute to its pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitochondrial function |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymes : The sulfonamide moiety may inhibit carbonic anhydrase and other enzymes involved in tumor growth and inflammation.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Induction of Reactive Oxygen Species (ROS) : The compound induces ROS production, leading to oxidative stress in cancer cells.

Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells after treatment.

Study 2: In Vivo Efficacy

In an animal model of breast cancer, administration of the compound significantly reduced tumor size compared to controls. Histological examination indicated decreased mitotic figures and increased necrosis within tumors treated with the compound.

Q & A

Q. What are the established synthetic routes for preparing N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide, and what are the critical reaction conditions?

Methodological Answer : The compound can be synthesized via a multi-step approach:

Indole sulfonylation : React 2,3-dihydro-1H-indole-5-sulfonamide with 3,5-dimethoxybenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like DIPEA) to introduce the benzoyl group at the 1-position .

N-cyclopentyl substitution : Use nucleophilic substitution or reductive amination to introduce the cyclopentyl group. For example, react the intermediate with cyclopentyl bromide in the presence of NaH or via Buchwald-Hartwig coupling for aromatic amines .

Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization is critical to isolate the final product. Yields typically range from 30-50%, depending on the purity of intermediates .

Q. Key Considerations :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Reaction monitoring via TLC or LC-MS ensures intermediate formation .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. For example, the cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm, while the dimethoxybenzoyl protons resonate as singlets at δ 3.8–4.0 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. The dihydroindole ring’s planarity and sulfonamide bond angles (e.g., S–N–C ~115°) are critical validation parameters .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₅N₂O₅S: 453.14 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer :

- Enzyme Inhibition Assays : Screen against targets like carbonic anhydrase or kinases due to the sulfonamide moiety’s known affinity. Use fluorescence-based assays (e.g., FITC-labeled substrates) with IC₅₀ calculations .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare with structurally similar compounds (e.g., triazole derivatives) to identify activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer :

- Modular Substitutions :

- Vary the cyclopentyl group (e.g., cyclohexyl, adamantyl) to assess steric effects on target binding.

- Replace 3,5-dimethoxybenzoyl with electron-withdrawing groups (e.g., nitro) to modulate electronic properties .

- Biological Testing : Pair synthetic variations with dose-response curves in enzyme assays. For example, a 10-fold increase in IC₅₀ with bulkier substituents suggests steric hindrance at the active site .

Q. Example SAR Table :

| Modification | IC₅₀ (μM) | Solubility (μg/mL) |

|---|---|---|

| Parent Compound | 2.1 | 12.5 |

| Cyclohexyl Analog | 8.7 | 5.3 |

| 3-Nitrobenzoyl Analog | 0.9 | 3.1 |

Q. How can contradictory data in enzyme inhibition vs. cellular activity be resolved?

Methodological Answer :

- Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) may explain poor cellular activity despite strong enzyme inhibition .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated). If t₁/₂ < 30 min, consider prodrug strategies .

- Computational Modeling : Perform molecular dynamics simulations to assess binding mode differences between purified enzymes and cellular environments .

Q. What strategies address poor solubility during formulation for in vivo studies?

Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for intravenous administration.

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm via solvent evaporation) to enhance bioavailability .

- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility (e.g., hydrochloride salt solubility: 45 μg/mL vs. 12.5 μg/mL for free base) .

Q. How can crystallography data (e.g., SHELX refinements) resolve ambiguities in stereochemistry?

Methodological Answer :

- High-Resolution Data : Collect data to 0.8 Å resolution (Mo Kα radiation) to refine anisotropic displacement parameters.

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in sulfonamide derivatives .

- Validation Tools : Check Rint (<5%) and Flack parameter (±0.1) to confirm absolute configuration .

Q. What computational methods predict off-target interactions or toxicity risks?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.